3-(tert-Butoxy)propylamine hydrochloride
Overview
Description
3-(tert-Butoxy)propylamine hydrochloride, or 3-(t-BuO)PAHCl, is a chemical compound with a variety of applications in scientific research. It is a colorless solid that is soluble in water and is commonly used as a reagent in organic synthesis. It is also used in the preparation of other compounds, such as 3-aminopropyltriethoxysilane and 3-aminopropyltrimethoxysilane. 3-(t-BuO)PAHCl is a synthetic compound that is not found in nature and has been used for a variety of research applications.
Scientific Research Applications
Chemoselective tert-Butoxycarbonylation Reagent
3-(tert-Butoxy)propylamine hydrochloride has applications in organic synthesis, particularly in the chemoselective tert-butoxycarbonylation of amines and phenols. It is used as a novel tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols, providing high yield under mild conditions without the need for a base. This makes it a useful tool in the synthesis of various organic compounds (Ouchi et al., 2002).
Electrochemical Studies
The compound is also significant in electrochemical studies. It is involved in the electrochemical analysis of stable N-alkoxyarylaminyl radicals. The electrochemical behavior of these radicals, including those derived from 3-(tert-Butoxy)propylamine hydrochloride, is crucial in understanding the reactivity and stability of these compounds (Miura & Muranaka, 2006).
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-7(2,3)9-6-4-5-8;/h4-6,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSZRKJMCDQAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694537 | |
Record name | 3-tert-Butoxypropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butoxy)propylamine hydrochloride | |
CAS RN |
864658-14-0 | |
Record name | 3-tert-Butoxypropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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